molecular formula C20H15F4N3O3 B2391757 13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034508-37-5

13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2391757
CAS No.: 2034508-37-5
M. Wt: 421.352
InChI Key: YTYJKFXNVABTIU-UHFFFAOYSA-N
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Description

8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of dipyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, including the introduction of fluorine and trifluoromethoxy groups. The synthetic route typically starts with the preparation of the dipyridopyrimidine core, followed by the introduction of the fluoro and trifluoromethoxy substituents through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

Scientific Research Applications

8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-fluoro-2-(2-(4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one
  • 8-fluoro-2-(2-(4-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one
  • 8-fluoro-2-(2-(4-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one

Uniqueness

The uniqueness of 8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O3/c21-13-3-6-17-25-16-7-8-26(11-15(16)19(29)27(17)10-13)18(28)9-12-1-4-14(5-2-12)30-20(22,23)24/h1-6,10H,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJKFXNVABTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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